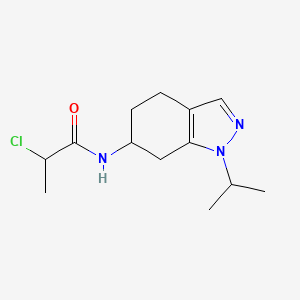![molecular formula C21H19FN8O4S B2527680 3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 941978-91-2](/img/structure/B2527680.png)
3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C21H19FN8O4S and its molecular weight is 498.49. The purity is usually 95%.
BenchChem offers high-quality 3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiparasitic Activity
The compound’s unique structure makes it a promising candidate for combating parasitic infections. Researchers have investigated its efficacy against protozoan parasites such as Plasmodium (the causative agent of malaria) and Trypanosoma species. By inhibiting essential enzymes or metabolic pathways in these parasites, this compound could potentially serve as a novel antiparasitic agent .
Antimicrobial Properties
The presence of the fluorine atom and the sulfonyl group in the compound suggests potential antimicrobial activity. Studies have explored its effects against bacterial strains, including both Gram-positive and Gram-negative bacteria. Further research is needed to elucidate its mechanism of action and optimize its antibacterial potential .
Anti-inflammatory Applications
Given the compound’s structural resemblance to certain anti-inflammatory agents, investigations have focused on its ability to modulate inflammatory pathways. It may inhibit specific cytokines or enzymes involved in inflammation, making it relevant for conditions like rheumatoid arthritis or inflammatory bowel diseases .
Cancer Research
The nitro group in the compound has drawn attention due to its potential role in cancer therapy. Nitroaromatic compounds can undergo enzymatic reduction within tumor cells, leading to the generation of reactive intermediates that selectively damage cancer cells. Researchers are exploring its cytotoxic effects and potential as an anticancer agent .
Neurological Disorders
The compound’s triazolopyrimidine scaffold suggests interactions with neuronal receptors. Investigations have explored its effects on neurotransmitter systems, particularly GABAergic and glutamatergic pathways. It may have implications for neurodegenerative diseases or neuropsychiatric disorders .
Cardiovascular Applications
Some studies have investigated the compound’s impact on cardiovascular health. Its potential vasodilatory effects or interactions with ion channels could be relevant for conditions like hypertension or arrhythmias. However, more research is needed to establish its cardiovascular benefits .
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-7-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN8O4S/c1-14-5-6-17(30(31)32)12-18(14)35(33,34)28-9-7-27(8-10-28)20-19-21(24-13-23-20)29(26-25-19)16-4-2-3-15(22)11-16/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBGLVBWHDELNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN8O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluorophenyl)-7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

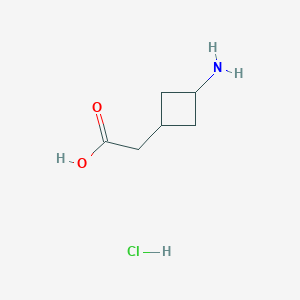
![3-(4-methylphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527598.png)
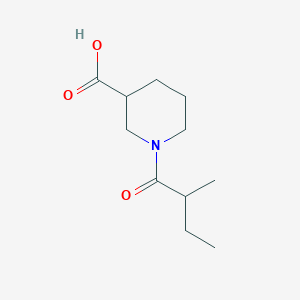
![N-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-2-yl]oxirane-2-carboxamide](/img/structure/B2527601.png)
![7-benzyl-3,9-dimethyl-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2527604.png)

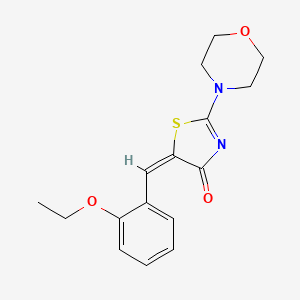
![3-Fluorosulfonyloxy-5-[(5-methylfuran-2-carbonyl)amino]pyridine](/img/structure/B2527607.png)


![(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B2527613.png)
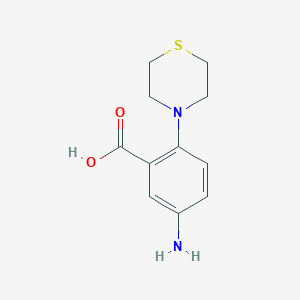
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide](/img/structure/B2527616.png)
